molecular formula C16H17NO2 B7558221 Furan-2-yl-(4-phenylpiperidin-1-yl)methanone

Furan-2-yl-(4-phenylpiperidin-1-yl)methanone

Cat. No.: B7558221
M. Wt: 255.31 g/mol
InChI Key: RVCXYCJOSRNPCB-UHFFFAOYSA-N
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Description

Furan-2-yl-(4-phenylpiperidin-1-yl)methanone is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl-(4-phenylpiperidin-1-yl)methanone typically involves the condensation of furan derivatives with piperidine and phenyl-containing compounds. One common method includes the use of a Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran reacts with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often involve microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-(4-phenylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group in nitrofuran derivatives can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and hydroxylated compounds.

    Substitution: Halogenated and alkylated derivatives.

Scientific Research Applications

Furan-2-yl-(4-phenylpiperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Furan-2-yl-(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl-(phenyl)methanone: Lacks the piperidine moiety, which may affect its biological activity.

    4-Phenylpiperidin-1-yl)methanone: Lacks the furan ring, which may reduce its reactivity and pharmacological properties.

Uniqueness

Furan-2-yl-(4-phenylpiperidin-1-yl)methanone is unique due to the combination of the furan ring, phenyl group, and piperidine moiety. This structural arrangement enhances its chemical reactivity and potential biological activities, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

furan-2-yl-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(15-7-4-12-19-15)17-10-8-14(9-11-17)13-5-2-1-3-6-13/h1-7,12,14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCXYCJOSRNPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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